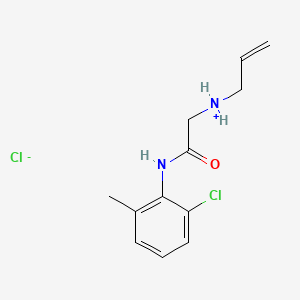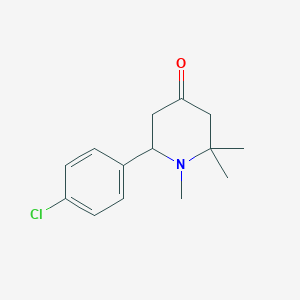
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a chlorophenyl group attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with acetone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidinones
Scientific Research Applications
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-ol: A reduced form of the compound.
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-amine: A substituted derivative with an amine group.
Uniqueness: 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one is unique due to its specific structural features, such as the presence of a chlorophenyl group and a ketone functionality. These features confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
75306-46-6 |
|---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1,2,2-trimethylpiperidin-4-one |
InChI |
InChI=1S/C14H18ClNO/c1-14(2)9-12(17)8-13(16(14)3)10-4-6-11(15)7-5-10/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
DXPQMTMSSDUHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1C)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


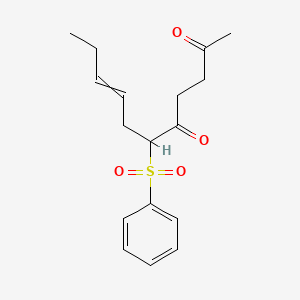

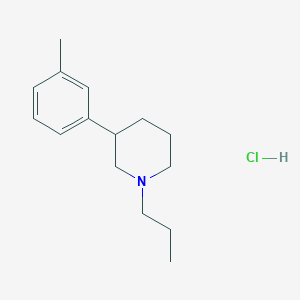
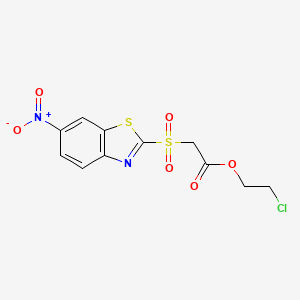
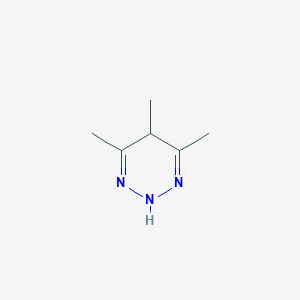
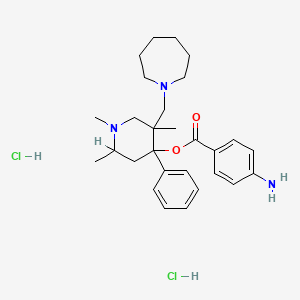
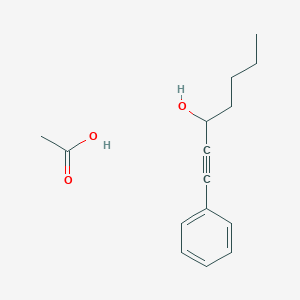
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)

![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
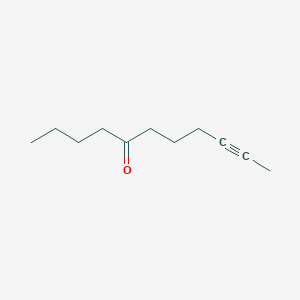
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
